molecular formula C23H25N5O4 B11460775 4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11460775
M. Wt: 435.5 g/mol
InChI Key: DLWXCZHMPZYUCB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with dimethoxyphenyl and ethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as ammonium acetate and formic acid may be used to facilitate the cyclization process.

    Substitution Reactions: The introduction of the dimethoxyphenyl and ethoxyphenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selective substitution.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(2,5-Dimethoxyphenyl)-2-[(4-hydroxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(2,5-dimethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(4-ethoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H25N5O4/c1-5-32-16-8-6-15(7-9-16)25-22-26-21(18-13-17(30-3)10-11-19(18)31-4)28-20(29)12-14(2)24-23(28)27-22/h6-13,21H,5H2,1-4H3,(H2,24,25,26,27)

InChI Key

DLWXCZHMPZYUCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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